![molecular formula C20H32N4O3 B5642522 1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5642522.png)
1-{3-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including structures related to the compound , has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting their significance in medicinal chemistry. For instance, Katakami et al. (1992) reported on the synthesis and pharmacological studies of N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives as novel class III antiarrhythmic agents, showcasing the compound's potential in drug development (Katakami et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidinedione and its derivatives has been the subject of various studies. These investigations have detailed the compound's structural aspects, which are crucial for understanding its reactivity and interactions with biological targets. The study by Islam et al. (2015) on the crystal structure of a related di-azaspiro compound demonstrates the advanced techniques used to elucidate these molecular structures (Islam et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinedione derivatives are diverse, leading to a wide range of compounds with varying biological activities. For example, Dotsenko et al. (2013) explored reactions of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, resulting in pyrimidine-5-carboxamide derivatives, underscoring the compound's versatility in chemical transformations (Dotsenko et al., 2013).
properties
IUPAC Name |
1-[3-[9-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-19(2,3)13-22-9-4-7-20(14-22)8-12-24(15-20)17(26)6-11-23-10-5-16(25)21-18(23)27/h5,10H,4,6-9,11-15H2,1-3H3,(H,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTQTLDEUWNFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1)CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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